molecular formula C13H10ClN3O B2407277 2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1454588-04-5

2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2407277
CAS No.: 1454588-04-5
M. Wt: 259.69
InChI Key: PNZPIRMSPLSREJ-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroacetophenone with hydrazine hydrate to form the intermediate hydrazone, which then undergoes cyclization with a suitable reagent to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrazin-4(5H)-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its pyrazolo[1,5-a]pyrazine core structure differentiates it from other similar compounds and provides unique opportunities for functionalization and application in various fields.

Properties

IUPAC Name

2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c1-16-6-7-17-12(13(16)18)8-11(15-17)9-2-4-10(14)5-3-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZPIRMSPLSREJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C(=CC(=N2)C3=CC=C(C=C3)Cl)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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